3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid typically involves the following steps:
Bromination and Chlorination: The starting material, phenylacetic acid, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions of the phenyl ring, respectively.
Formation of the Keto Group: The brominated and chlorinated phenylacetic acid is then subjected to oxidation to introduce the keto group at the 2-position of the propanoic acid chain.
Final Product Formation: The resulting intermediate is further processed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and chlorination reactions, followed by oxidation and purification steps. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms, along with the keto and carboxylic acid groups, allows the compound to form specific interactions with these targets, leading to its observed effects. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid
- 3-(2-Bromo-6-fluorophenyl)-2-oxopropanoic acid
- 3-(2-Chloro-6-bromophenyl)-2-oxopropanoic acid
Uniqueness
3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and interactions with molecular targets
Properties
Molecular Formula |
C9H6BrClO3 |
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Molecular Weight |
277.50 g/mol |
IUPAC Name |
3-(2-bromo-6-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
GTGATUKMVQEVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)C(=O)O)Cl |
Origin of Product |
United States |
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